(4,4-Difluorocyclohexyl)methanol: A Technical Guide for Advanced Research
(4,4-Difluorocyclohexyl)methanol: A Technical Guide for Advanced Research
This in-depth technical guide provides a comprehensive overview of (4,4-Difluorocyclohexyl)methanol (CAS Number: 178312-48-6), a valuable fluorinated building block for researchers, scientists, and professionals in drug development. This document delves into its chemical and physical properties, provides detailed synthetic protocols, explores its applications in medicinal chemistry, and outlines essential safety and handling procedures.
Introduction: The Strategic Role of Fluorine in Cyclohexane Scaffolds
The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacokinetic properties.[1] The geminal difluoro group on a cyclohexane ring, as seen in (4,4-Difluorocyclohexyl)methanol, is of particular interest. This modification can significantly enhance metabolic stability by blocking potential sites of oxidation, increase lipophilicity which can improve membrane permeability, and influence the conformation of the cyclohexane ring, potentially leading to improved binding affinity with biological targets.[2]
The 4,4-difluorocyclohexyl moiety is a key structural feature in several successful drug candidates, most notably in the FDA-approved HIV-1 entry inhibitor, Maraviroc.[3] In Maraviroc, this group is crucial for its potent antiviral activity and contributes to a favorable safety profile.[3] This underscores the importance of building blocks like (4,4-Difluorocyclohexyl)methanol for the synthesis of novel therapeutics.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of (4,4-Difluorocyclohexyl)methanol is essential for its effective use in synthesis and research.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 178312-48-6 | [4] |
| Molecular Formula | C₇H₁₂F₂O | [4] |
| Molecular Weight | 150.17 g/mol | [4] |
| Appearance | Clear, colorless to yellow viscous liquid | [5] |
| Boiling Point | 207-213 °C at 760 mmHg | [6] |
| Density | 1.154 g/mL at 25 °C | [6] |
| Refractive Index (n20/D) | 1.431 | [6] |
| Flash Point | 101 °C (213.8 °F) | [6] |
| Solubility | Soluble in common organic solvents such as chloroform and methanol. |
Spectroscopic Characterization
While a publicly available, comprehensive set of spectra for (4,4-Difluorocyclohexyl)methanol is not readily found in the literature, the expected spectroscopic data can be inferred from its structure and the known spectra of analogous compounds.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong, broad absorption band in the region of 3200-3400 cm⁻¹, characteristic of the O-H stretching vibration of the primary alcohol, broadened by hydrogen bonding.[7] A strong absorption between 1000 and 1075 cm⁻¹ due to C-O bond stretching is also anticipated.[7] Absorptions corresponding to C-H stretching vibrations will be observed around 2850-3000 cm⁻¹.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton spectrum would be expected to show a multiplet for the proton on the carbon bearing the hydroxymethyl group. The two protons of the -CH₂OH group would likely appear as a doublet. The protons on the cyclohexane ring would present as complex multiplets in the aliphatic region.
-
¹³C NMR: The carbon spectrum would feature a peak for the carbon of the -CH₂OH group, likely in the range of 60-70 ppm. The carbon atom bearing the two fluorine atoms (C4) would appear as a triplet due to C-F coupling. The other carbons of the cyclohexane ring would appear in the aliphatic region, with their chemical shifts influenced by the fluorine atoms.[9]
Mass Spectrometry (MS): The mass spectrum under electron ionization would be expected to show the molecular ion peak (M⁺) at m/z 150. Fragmentation would likely involve the loss of water (M-18), the hydroxymethyl group (M-31), and other fragments characteristic of cyclohexanol derivatives.[10]
Synthesis of (4,4-Difluorocyclohexyl)methanol
The synthesis of (4,4-Difluorocyclohexyl)methanol is typically achieved through the reduction of a suitable carboxylic acid or ester precursor, namely 4,4-difluorocyclohexanecarboxylic acid or its corresponding ester.
Synthetic Pathway Overview
The overall synthetic strategy involves a two-step process starting from the commercially available ethyl 4,4-difluorocyclohexanecarboxylate.
Caption: Impact of the 4,4-difluorocyclohexyl moiety on drug properties.
Case Study: Maraviroc
Maraviroc is a CCR5 antagonist used in the treatment of HIV-1 infection. The 4,4-difluorocyclohexyl group in Maraviroc is a critical component of its pharmacophore, contributing to its high binding affinity for the CCR5 co-receptor and its excellent metabolic stability. [3]The presence of this fluorinated moiety helps to prevent the virus from entering host cells.
Structure-Activity Relationship (SAR) Studies
In SAR studies, the replacement of a simple cyclohexyl or phenyl ring with a 4,4-difluorocyclohexyl group can provide valuable insights. Researchers can systematically evaluate the effects of this substitution on potency, selectivity, and pharmacokinetic parameters. The electron-withdrawing nature of the fluorine atoms can influence the pKa of nearby functional groups and alter the molecule's overall electronic profile, which can be beneficial for target engagement. [2]
Safety and Handling
(4,4-Difluorocyclohexyl)methanol is classified as a hazardous substance and requires careful handling.
-
Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). [4]* Precautionary Measures: Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. In case of contact with skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes.
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information before handling this compound.
Conclusion
(4,4-Difluorocyclohexyl)methanol is a key synthetic intermediate with significant potential in the development of new pharmaceuticals. Its unique structural and electronic properties, conferred by the gem-difluoro group on the cyclohexane ring, make it an attractive building block for modulating the properties of drug candidates. The detailed synthetic protocols and understanding of its applications provided in this guide are intended to empower researchers to effectively utilize this compound in their discovery and development efforts.
References
- BenchChem. (2025).
- PubChem. (n.d.). (4,4-Difluorocyclohexyl)methanol. National Center for Biotechnology Information.
- National Center for Biotechnology Information. (2022). SAR Study and Molecular Mechanism Investigation of Novel Naphthoquinone-furan-2-cyanoacryloyl Hybrids with Antitumor Activity. PubMed Central.
- Fisher Scientific. (n.d.). (4,4-Difluorocyclohexyl)methanol, 97%, Thermo Scientific™.
- Sigma-Aldrich. (n.d.). 4,4-Difluorocyclohexanemethanol 97%.
- Fisher Scientific. (n.d.). (4,4-Difluorocyclohexyl)methanol, 97% 1 g | Buy Online | Thermo Scientific Chemicals.
- Thermo Scientific Chemicals. (n.d.). (4,4-Difluorocyclohexyl)methanol, 97% 1 g | Buy Online.
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
- Sigma-Aldrich. (n.d.). 4,4-Difluorocyclohexanemethanol 97%.
- Mykhailiuk, P. K., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal.
- Babij, N. R., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0246426).
- PubChem. (n.d.). Cyclohexyl(4,4-difluorocyclohexyl)methanol.
- Thermo Scientific Chemicals. (n.d.). (4,4-Difluorocyclohexyl)methanol, 97% 5 g | Buy Online.
- Hit2Lead. (n.d.). (4,4-difluorocyclohexyl)methanol | CAS# 178312-48-6.
- Ambeed. (n.d.). 178312-48-6 | (4,4-Difluorocyclohexyl)methanol.
- Google Patents. (n.d.). DE4430668B4 - Derivatives of 4,4-difluorocyclohexane and 4,4-difluoro-1-cyclohexene and their use in liquid crystal mixtures.
- Doc Brown's Chemistry. (n.d.). CH3OH infrared spectrum of methanol.
- Alfa Chemistry. (n.d.). CAS 178312-48-6 4,4-Difluorocyclohexanemethanol.
- Hudson, R. L., Gerakines, P. A., & Yarnall, Y. Y. (2024). Infrared Spectroscopic and Physical Properties of Methanol Ices. The Astrophysical Journal.
- BenchChem. (2025). A Comparative Guide to the Synthesis of (4,4-Dimethoxycyclohexyl)methanol.
- PubChem. (n.d.). 4,4-Difluorocyclohexanecarboxylic acid.
- National Center for Biotechnology Information. (n.d.). Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. PubMed Central.
- Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.
- Doc Brown's Chemistry. (2025). CH3OH mass spectrum of methanol.
- BenchChem. (2025). Application Notes and Protocols: (4,4-Dimethoxycyclohexyl)methanol in Organic Synthesis.
- MDPI. (n.d.). Structure–Activity Relationship (SAR) Study of Spautin-1 to Entail the Discovery of Novel NEK4 Inhibitors.
- Doc Brown's Chemistry. (n.d.). CH3OH C-13 nmr spectrum of methanol.
-
PubMed. (2008). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f]t[3][4][11]riazine-based VEGFR-2 kinase inhibitors.
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
- Plyler, E. K. (n.d.). Infrared spectra of methanol, ethanol, and n-propanol. NIST.
- PubChem. (n.d.). (4-(Prop-1-en-2-yl)cyclohexyl)methanol.
- NIST. (n.d.). Dicyclohexylmethanol. NIST WebBook.
- Sigma-Aldrich. (n.d.). 4,4-Difluorocyclohexanemethanol 97%.
- ChemicalBook. (n.d.). Methanol(67-56-1) 13C NMR spectrum.
- Sigma-Aldrich. (n.d.). 4,4-Difluorocyclohexanemethanol 97%.
- ResearchGate. (2022). SAR Study and Molecular Mechanism Investigation of Novel Naphthoquinone-furan-2-cyanoacryloyl Hybrids with Antitumor Activity.
- PubChem. (n.d.). Methanol.
Sources
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. (4,4-Difluorocyclohexyl)methanol | C7H12F2O | CID 21184133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 452470010 [thermofisher.com]
- 6. 4,4-Difluorocyclohexanemethanol 97 178312-48-6 [sigmaaldrich.com]
- 7. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. CH3OH C-13 nmr spectrum of methanol analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of methanol C13 13-C nmr methyl alcohol spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. CH3OH mass spectrum of methanol fragmentation pattern of m/z m/e ions for analysis and identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. (4,4-Difluorocyclohexyl)methanol, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
